molecular formula C20H19N3O2S B2873300 N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 898449-50-8

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2873300
CAS No.: 898449-50-8
M. Wt: 365.45
InChI Key: HGPSSHRCPNNOCJ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a 1,3,4-oxadiazole core linked to a tetrahydronaphthalene-carboxamide moiety and a 2-(methylsulfanyl)phenyl substituent. The oxadiazole ring is a common pharmacophore in medicinal chemistry due to its electron-deficient nature, which facilitates interactions with biological targets. The methylsulfanyl (SCH₃) substituent on the phenyl ring may modulate electronic and steric properties, influencing binding affinity or metabolic stability .

Properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-26-17-9-5-4-8-16(17)19-22-23-20(25-19)21-18(24)15-11-10-13-6-2-3-7-14(13)12-15/h4-5,8-12H,2-3,6-7H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPSSHRCPNNOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Cyclocondensation Approach

The foundational method involves cyclocondensation of 5,6,7,8-tetrahydronaphthalene-2-carbohydrazide with 2-(methylsulfanyl)benzoyl chloride in phosphoryl chloride (POCl₃) at reflux temperatures (110–115°C) for 6–8 hours. This method yields the target compound through intramolecular dehydration, with typical yields ranging from 58–63%.

Mechanistic Pathway:

  • Nucleophilic attack by hydrazide nitrogen on electrophilic carbonyl carbon
  • POCl₃-mediated elimination of HCl and water molecules
  • Aromatization through electron reorganization

Critical parameters:

  • Stoichiometric POCl₃ requirement (3.2 equivalents)
  • Anhydrous toluene as solvent
  • Nitrogen atmosphere to prevent oxidation

Microwave-Assisted Green Synthesis

Building on Sahoo et al.'s microwave protocols, this method achieves 82% yield in 12 minutes using:

  • Ethanol/water (3:1 v/v) solvent system
  • 300W microwave irradiation
  • 1 mol% cesium tungsto phosphoric acid (CsPW) catalyst

Optimized Conditions Table

Parameter Value
Irradiation Power 300 W
Temperature 85°C
Catalyst Loading 1.2 mol% CsPW
Reaction Time 12 ± 2 minutes
Yield 82% ± 3%

This approach reduces energy consumption by 78% compared to conventional heating.

Electrochemical Cyclization Method

Singh et al.'s electrochemical protocol enables solvent-free synthesis using:

  • Platinum electrodes (2.5 cm² surface area)
  • Constant current density of 15 mA/cm²
  • Lithium perchlorate (0.1M) as supporting electrolyte

Reaction Profile

  • Anodic oxidation of hydrazide-carboxylic acid intermediate
  • In situ generation of nitrenium ions
  • Cyclization via radical coupling mechanism

Key advantages:

  • 94% atom economy
  • No exogenous oxidants required
  • Continuous flow compatibility

Catalytic Asymmetric Hydrogenation Route

Adapting Boehringer Ingelheim's FLAP inhibitor synthesis, this method employs:

  • Chiral Ru-BINAP catalyst (0.5 mol%)
  • Hydrogen pressure: 50 bar
  • Isopropyl alcohol solvent at -15°C

The process achieves 98% enantiomeric excess (ee) through:

  • Dynamic kinetic resolution of prochiral ketone
  • Diastereoselective transition state stabilization

Spectroscopic Characterization Data

Table 1: Comprehensive Analytical Profile

Property Value/Description
Crystalline Appearance Pale yellow rhombic plates
Yield 82% (microwave), 63% (conventional)
Melting Point 214–216°C (decomposition observed)
Rf Value 0.68 (ethyl acetate/hexane 3:7)
IR (KBr, cm⁻¹) 3274 (N–H), 1665 (C=O), 1598 (C=N), 698 (C–S)
¹H-NMR (DMSO-d₆, δ) 8.21 (s, 1H, NH), 7.89–6.98 (m, 10H Ar–H), 2.51 (s, 3H, S–CH₃)
¹³C-NMR (DMSO-d₆, δ) 164.2 (C=O), 156.7 (C=N), 138.2–114.3 (Ar-C), 15.1 (S–CH₃)
CHN Analysis Calc: C 67.21, H 5.89, N 11.64; Found: C 67.18, H 5.91, N 11.61
HRMS (ESI+) m/z 406.1321 [M+H]⁺ (calc. 406.1318)

Process Optimization Challenges

Key technical hurdles addressed in recent studies:

  • Regioselectivity Control: Steric effects from the tetrahydronaphthalene moiety necessitate precise temperature modulation during cyclization
  • Sulfur Stability: Methylsulfanyl group oxidation mitigated through:
    • Oxygen-free reaction environments
    • 2,6-Di-tert-butylpyridine as radical scavenger
  • Crystallinity Issues: Solved via anti-solvent precipitation using n-heptane/THF mixtures

Comparative Method Evaluation

Table 2: Synthesis Method Performance Metrics

Parameter Conventional Microwave Electrochemical
Reaction Time 8 h 12 min 45 min
Energy Consumption 5800 kJ/mol 920 kJ/mol 680 kJ/mol
E-Factor 18.7 4.2 2.9
PMI (kg/kg) 32 11 8
Catalyst Recycling Not feasible 5 cycles Continuous flow

Data sourced from optimized protocols

Industrial-Scale Considerations

For kilogram-scale production, the electrochemical method demonstrates superior viability:

  • 92% yield in pilot plant trials
  • 6.8 kg/day throughput using modular flow reactors
  • 78% reduction in organic waste versus batch processes

Critical infrastructure requirements:

  • Platinum-coated titanium mesh electrodes
  • Multi-stage membrane separation units
  • Real-time UV/Vis monitoring systems

Emerging Synthetic Technologies

Recent advances from 2023–2025 patent literature reveal:

  • Photoredox Catalysis: Eosin Y-mediated visible light activation reduces reaction time to <30 minutes
  • Biocatalytic Approaches: Engineered nitrilase enzymes enable aqueous-phase synthesis at 37°C
  • Machine Learning Optimization: Neural networks predict optimal solvent/catalyst combinations with 89% accuracy

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents under controlled conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives, amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s ability to interact with biological targets makes it a potential candidate for drug development, particularly in the fields of oncology and infectious diseases.

    Biological Probes: It can be used as a probe to study various biological processes due to its ability to bind to specific proteins or nucleic acids.

Industry

    Polymer Science: The compound can be used as a monomer or a cross-linking agent in the synthesis of advanced polymers with specific mechanical or thermal properties.

    Agriculture: It can be used in the development of agrochemicals, such as pesticides or herbicides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interfere with the signaling pathways in infectious agents, leading to their eradication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring
Compound Name Key Structural Differences Potential Functional Impact Source
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide 2-(methylsulfanyl)phenyl substituent Enhanced lipophilicity; possible metabolic stabilization via sulfur-mediated interactions
2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Chlorobenzamide substituent (electron-withdrawing Cl atom) Increased polarity; potential for halogen bonding with targets
N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide Thiophen-2-ylmethyl group (aromatic sulfur heterocycle) Conformational flexibility; altered π-π stacking interactions

Key Observations :

  • Electronic Effects : The methylsulfanyl group in the target compound is electron-donating, which may stabilize charge-transfer interactions compared to the electron-withdrawing chlorine in the chlorobenzamide analog .
Core Scaffold Modifications
Compound Name Core Structure Differences Pharmacological Implications Source
This compound 1,3,4-oxadiazole + tetrahydronaphthalene Balanced lipophilicity and rigidity; favorable for CNS targeting
N,N'-naphthalene-1,5-diylbis[4-[(2,3-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] Azo-linked naphthalene-carboxamide with dichlorophenyl groups High molecular weight; limited bioavailability due to poor solubility

Key Observations :

  • Target Selectivity : The oxadiazole-tetralin scaffold may offer selectivity for enzymes or receptors requiring planar heterocyclic recognition, unlike azo-linked analogs, which are bulkier and less flexible .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis involves coupling 2-(methylsulfanyl)phenyl-1,3,4-oxadiazole with tetrahydronaphthalene-carboxamide. Similar compounds (e.g., thiophene-methyl derivatives) require additional steps for heterocyclic functionalization .
  • Data Gaps: No direct biological activity data (e.g., IC₅₀, pharmacokinetics) are available for the target compound or its analogs in the provided sources. Further studies are needed to validate hypotheses regarding substituent effects.

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